(2Z)-N-[3-[3-(dimethylamino)propylamino]propyl]-2-hydroxyiminoacetamide
Description
(2Z)-N-[3-[3-(dimethylamino)propylamino]propyl]-2-hydroxyiminoacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyimino group and a dimethylamino propylamino chain. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
(2Z)-N-[3-[3-(dimethylamino)propylamino]propyl]-2-hydroxyiminoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O2/c1-14(2)8-4-6-11-5-3-7-12-10(15)9-13-16/h9,11,16H,3-8H2,1-2H3,(H,12,15)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHXMDITSNVXAI-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCCNC(=O)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCNCCCNC(=O)/C=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[3-[3-(dimethylamino)propylamino]propyl]-2-hydroxyiminoacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(dimethylamino)propylamine with a suitable acylating agent to form an intermediate amide. This intermediate is then reacted with hydroxylamine to introduce the hydroxyimino group, resulting in the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[3-[3-(dimethylamino)propylamino]propyl]-2-hydroxyiminoacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may require the use of strong bases or acids to facilitate the nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-[3-[3-(dimethylamino)propylamino]propyl]-2-hydroxyiminoacetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.
Medicine
In medicine, (2Z)-N-[3-[3-(dimethylamino)propylamino]propyl]-2-hydroxyiminoacetamide has potential applications as a therapeutic agent. Its structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (2Z)-N-[3-[3-(dimethylamino)propylamino]propyl]-2-hydroxyiminoacetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the dimethylamino propylamino chain can interact with cell membranes, influencing cellular processes. These interactions can modulate signaling pathways and biochemical reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: This compound shares a similar amide structure but lacks the hydroxyimino group.
Bromomethyl methyl ether: Although structurally different, it shares some reactivity with (2Z)-N-[3-[3-(dimethylamino)propylamino]propyl]-2-hydroxyiminoacetamide in substitution reactions.
tert-Butyl carbamate: This compound has a similar carbamate structure but differs in its functional groups.
Uniqueness
The uniqueness of (2Z)-N-[3-[3-(dimethylamino)propylamino]propyl]-2-hydroxyiminoacetamide lies in its combination of a hydroxyimino group and a dimethylamino propylamino chain. This combination provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
